molecular formula C13H10N2O4 B3825809 N-(2-hydroxyphenyl)-3-nitrobenzamide

N-(2-hydroxyphenyl)-3-nitrobenzamide

Cat. No.: B3825809
M. Wt: 258.23 g/mol
InChI Key: GJTFCBSCZNMKPM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl moiety and a hydroxyl-substituted phenylamine group. While direct synthesis or characterization data for this exact compound are absent in the provided evidence, its structural analogs and derivatives are well-documented.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12-7-2-1-6-11(12)14-13(17)9-4-3-5-10(8-9)15(18)19/h1-8,16H,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTFCBSCZNMKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide. One common method is the reaction of 2-hydroxybenzamide with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(2-hydroxyphenyl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-hydroxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-hydroxyphenyl)-3-nitrobenzamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₃H₁₀N₂O₄ -NO₂ at C3, -OH at C2 (phenylamine) 274.23 (calculated) Hypothesized applications: Metal chelation, drug design. N/A
N-(3-Methylphenyl)-3-nitrobenzamide C₁₄H₁₂N₂O₃ -NO₂ at C3, -CH₃ at C3 (phenylamine) 256.26 Commercial availability; used as a synthetic intermediate.
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ -NO₂ at C4 (benzoyl), -NO₂ at C3 (phenylamine) 299.23 Solid derivative for analytical chemistry; crystallography studies.
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ -OH at C2, -NO₂ at C5 (benzoyl) 274.23 Precursor for benzoxazepines; crystal structure reported.
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ -NO₂ at C4 (benzoyl), -Cl at C3 (phenethyl) 316.73 Bio-functional hybrid molecule; synthesized for pharmacological screening.

Key Structural and Functional Insights

Substituent Position and Reactivity: The 3-nitro group in benzamides (e.g., N-(3-methylphenyl)-3-nitrobenzamide) enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed C–H activation . In contrast, 4-nitro analogs (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide) exhibit distinct electronic effects, influencing crystallization behavior . The 2-hydroxyphenyl group in the target compound (vs.

Synthetic Routes :

  • Most analogs are synthesized via amide coupling between benzoyl chlorides and amines. For example, N-(3-methylphenyl)-3-nitrobenzamide is derived from 3-nitrobenzoyl chloride and 3-methylaniline , while N-(3-chlorophenethyl)-4-nitrobenzamide uses 4-nitrobenzoyl chloride and 3-chlorophenethylamine .
  • The absence of direct synthesis data for This compound suggests a need for optimized conditions to prevent side reactions (e.g., nitro group reduction or hydroxyl group protection) .

Spectroscopic and Crystallographic Data :

  • Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized by NMR, IR, and X-ray crystallography, confirming planar amide linkages and hydrogen-bonded networks .
  • The 2-hydroxy-5-nitro-N-phenylbenzamide crystal structure reveals a dihedral angle of 44.3° between the benzoyl and phenylamine rings, highlighting steric and electronic effects of substituents .

3-Nitrobenzamide derivatives are explored as directing groups in C–H functionalization reactions, though hydroxyl-substituted variants (like the target compound) remain underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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